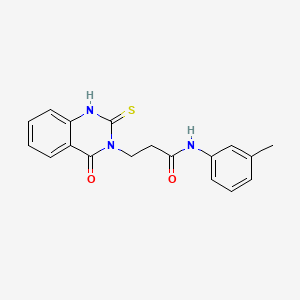
3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide is a complex organic molecule derived from quinazoline. Quinazoline derivatives are notable for their wide range of biological activities, making this compound of significant interest in medicinal chemistry. It contains functional groups that are essential for various biochemical interactions, making it a candidate for therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide typically begins with the formation of the quinazoline core This can be achieved through cyclization reactions involving appropriate ortho-substituted anilines and carbonyl compounds
To synthesize the final compound:
Step 1: : Formation of the quinazoline core by cyclization of ortho-substituted aniline with a carbonyl compound.
Step 2: : Introduction of the thioxo group using sulfurizing agents.
Step 3: : Coupling of the thioxo-quinazoline intermediate with the propanamide moiety via amide bond formation.
Industrial Production Methods
While lab-scale synthesis involves the steps mentioned above, industrial production may utilize optimized routes to enhance yield and purity. Methods like flow chemistry, which allows continuous synthesis under controlled conditions, might be employed. Catalysts and specific reaction conditions are fine-tuned to scale up the production efficiently.
化学反应分析
Types of Reactions
3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide undergoes various reactions, including:
Oxidation: : Reacts with oxidizing agents to form sulfone derivatives.
Reduction: : Can be reduced to remove oxygen groups, leading to different reduced forms.
Substitution: : Halogenation and alkylation reactions on the aromatic ring are common.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or hydrogen peroxide under controlled pH and temperature.
Reduction: : Involves hydrogen gas and palladium/carbon catalyst.
Substitution: : Reagents like iodine and base for halogenation, alkyl halides for alkylation.
Major Products
Major products include sulfone derivatives from oxidation, reduced quinazoline derivatives from reduction, and halogenated or alkylated derivatives from substitution reactions.
科学研究应用
3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide finds applications across various fields:
Chemistry: : Studied for its reactivity and potential as a building block for more complex molecules.
Biology: : Explored for its interactions with biological macromolecules and its potential role in inhibiting certain enzymes.
Medicine: : Investigated for its potential as a therapeutic agent, especially for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : Potentially used in the synthesis of specialty chemicals and materials.
作用机制
The compound's mechanism of action is related to its ability to interact with biological macromolecules. It may inhibit specific enzymes by binding to their active sites, interfering with enzyme-substrate interactions. The quinazoline core and thioxo group play crucial roles in this binding process.
相似化合物的比较
Similar compounds include other quinazoline derivatives like gefitinib and erlotinib, known for their role as tyrosine kinase inhibitors in cancer therapy. Compared to these, 3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide has unique structural features that might offer different biological activities and therapeutic potentials. The presence of the thioxo group distinguishes it from other quinazoline derivatives, potentially offering novel mechanisms of action.
In essence, this compound's unique structure and diverse reactivity make it a valuable subject of study with promising applications in multiple scientific and industrial fields.
属性
IUPAC Name |
N-(3-methylphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-5-4-6-13(11-12)19-16(22)9-10-21-17(23)14-7-2-3-8-15(14)20-18(21)24/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUPZYBOBLHKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
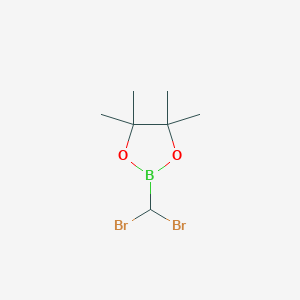
![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)
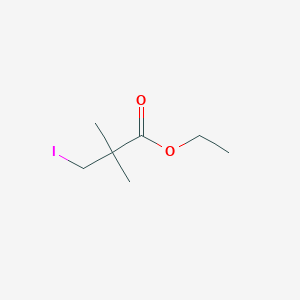
![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B2876407.png)
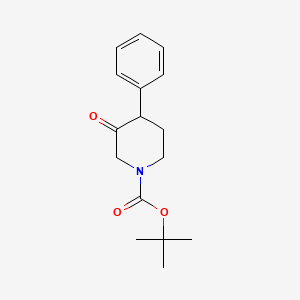
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2876409.png)
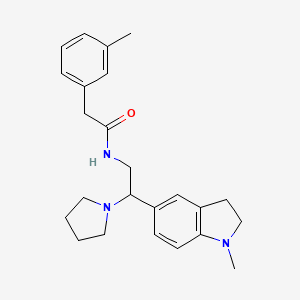
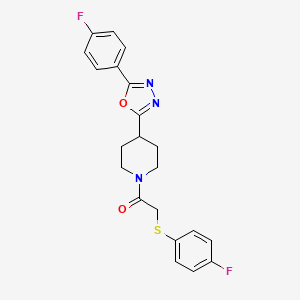
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)
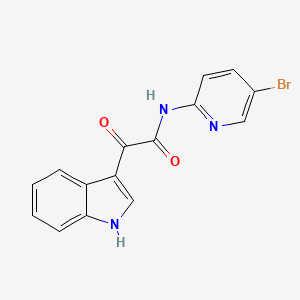
![N-{[(2-chloro-4-methylphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2876417.png)
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)
![3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2876419.png)
![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]adamantane-1-carboxamide](/img/structure/B2876420.png)
